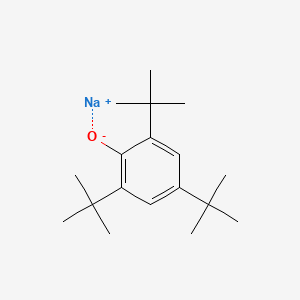
sodium;2,4,6-tritert-butylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,4,6-tritert-butylphenolate is a chemical compound derived from 2,4,6-tri-tert-butylphenol. This compound is characterized by the presence of three tert-butyl groups attached to a phenol ring, making it highly sterically hindered. It is known for its strong electron-donating properties and its ability to form stable radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium;2,4,6-tritert-butylphenolate typically involves the reaction of 2,4,6-tri-tert-butylphenol with sodium hydride in an ether solvent. The process is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
- Dissolve 2,4,6-tri-tert-butylphenol in dry diethyl ether.
- Add sodium hydride to the solution in small portions while stirring.
- Continue stirring the mixture for an additional 1.5 hours after the last portion of sodium hydride is added.
- Filter the resulting off-white crystalline precipitate and wash it with diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solvent handling and inert gas environments is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2,4,6-tritert-butylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be readily oxidized to form a deep-blue phenoxy radical.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate anion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other electron acceptors.
Substitution: Reactions typically occur in polar aprotic solvents under mild conditions.
Major Products
Oxidation: The major product is the 2,4,6-tri-tert-butylphenoxy radical.
Substitution: Products vary depending on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Sodium;2,4,6-tritert-butylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research into its potential therapeutic applications, particularly in preventing oxidative damage, is ongoing.
Mecanismo De Acción
The mechanism by which sodium;2,4,6-tritert-butylphenolate exerts its effects involves the formation of a stable phenoxy radical. This radical can interact with other molecules, preventing oxidative damage by scavenging free radicals. The compound’s steric hindrance and electron-donating properties enhance its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: The parent compound from which sodium;2,4,6-tritert-butylphenolate is derived.
2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups, commonly used as an antioxidant.
4-tert-Butylphenol: A simpler phenol derivative with one tert-butyl group.
Uniqueness
This compound is unique due to its high steric hindrance and strong electron-donating properties. These characteristics make it particularly effective as a stabilizer for free radicals and as an antioxidant in various applications.
Propiedades
Número CAS |
27801-58-7 |
|---|---|
Fórmula molecular |
C18H29NaO |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
sodium;2,4,6-tritert-butylphenolate |
InChI |
InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1 |
Clave InChI |
WYHABHVOLSCIOQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


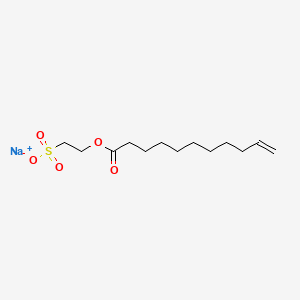

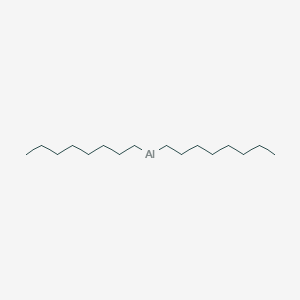
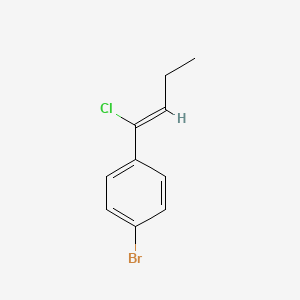
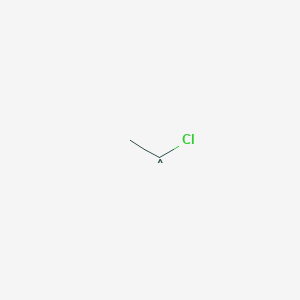

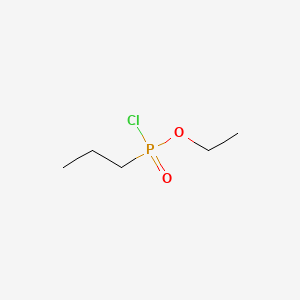
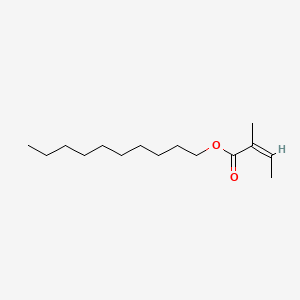

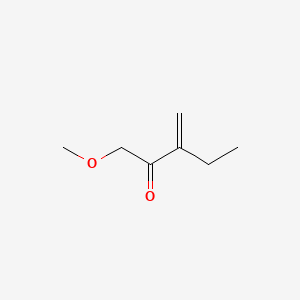
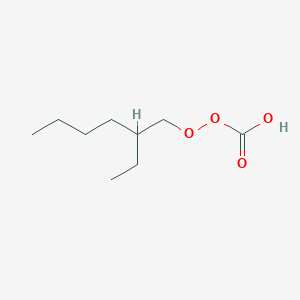
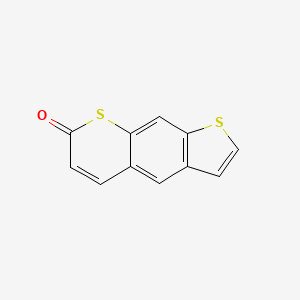
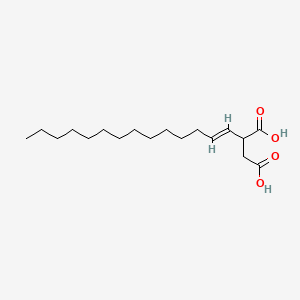
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
